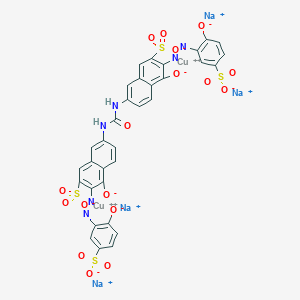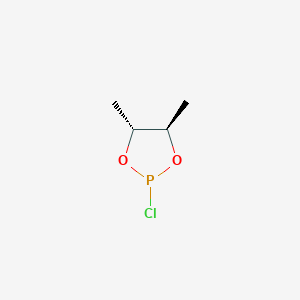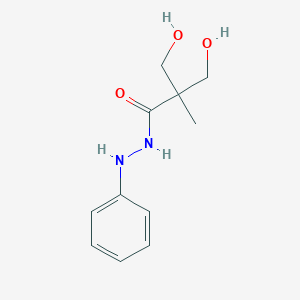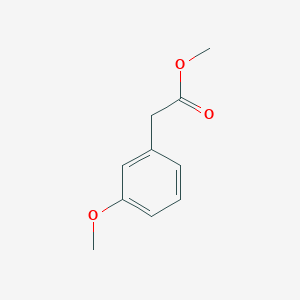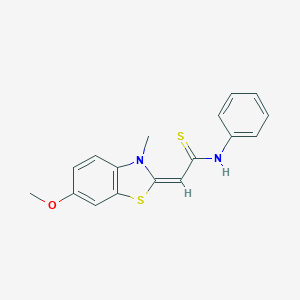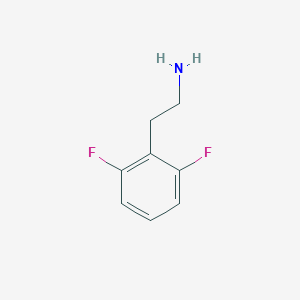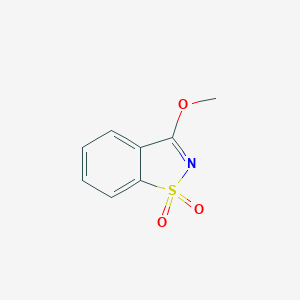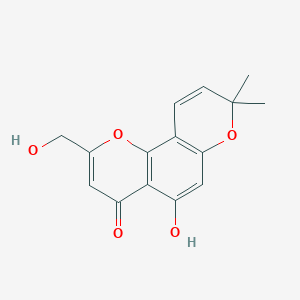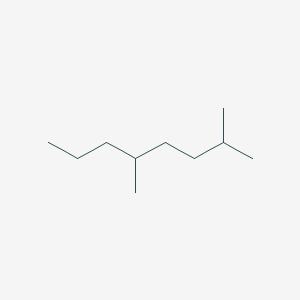
2,5-Dimethyloctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyloctane is a branched hydrocarbon compound with the molecular formula C10H22. It is commonly used in organic synthesis as a starting material for the production of various chemicals. This compound is also used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyloctane is not well understood. However, it is believed to act as a hydrophobic molecule that can interact with cell membranes and other hydrophobic molecules. This interaction may lead to changes in membrane fluidity and permeability, which can affect cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, although the mechanism of action is not fully understood. This compound has also been shown to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dimethyloctane in lab experiments is that it is readily available and relatively inexpensive. It is also relatively stable and easy to handle. However, one limitation is that it is highly flammable and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethyloctane. One area of research is in the development of new materials, such as polymers and surfactants, using this compound as a starting material. Another area of research is in the development of new fuel additives to improve the performance of gasoline engines. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and other fields.
Métodos De Síntesis
2,5-Dimethyloctane can be synthesized through several methods, including the alkylation of 2-methylheptane with 1-chloro-3-methylbutane, the hydrogenation of 2,5-dimethyl-1,5-hexadiene, and the dehydrogenation of 2,5-dimethyl-1,5-hexanediol. The most common method of synthesis is the alkylation of 2-methylheptane with 1-chloro-3-methylbutane under acidic conditions.
Aplicaciones Científicas De Investigación
2,5-Dimethyloctane has been used in scientific research to investigate its potential applications in various fields. One area of research is in the development of new materials, such as polymers and surfactants. This compound has also been studied for its potential use as a fuel additive to improve the performance of gasoline engines.
Propiedades
Número CAS |
15869-89-3 |
|---|---|
Fórmula molecular |
C10H22 |
Peso molecular |
142.28 g/mol |
Nombre IUPAC |
2,5-dimethyloctane |
InChI |
InChI=1S/C10H22/c1-5-6-10(4)8-7-9(2)3/h9-10H,5-8H2,1-4H3 |
Clave InChI |
HOAAQUNESXYFDT-UHFFFAOYSA-N |
SMILES |
CCCC(C)CCC(C)C |
SMILES canónico |
CCCC(C)CCC(C)C |
Sinónimos |
2,5-dimethyloctane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



